PDE7 Inhibitor Class Membership and Predicted Selectivity Profile vs. Dimethyl Analog BRL-50481
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine is explicitly claimed as a PDE7 inhibitor in the same patent family as the well-characterized dimethyl analog BRL-50481 (2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide) [1]. While direct IC₅₀ values for the pyrrolidine compound are not publicly disclosed, BRL-50481 exhibits potent and selective inhibition of PDE7A (IC₅₀ = 0.15 μM) and PDE7B (IC₅₀ = 12.1 μM), with significantly weaker activity against PDE4 (IC₅₀ = 62 μM) and PDE3 (IC₅₀ = 490 μM) . The pyrrolidine ring, being bulkier and more conformationally restricted than the dimethylamino group, is expected to alter the compound's fit within the PDE7 active site, potentially modifying both potency and isoform selectivity. This structural divergence provides a distinct tool compound for probing PDE7 biology where the dimethyl analog's profile may not be optimal.
| Evidence Dimension | PDE7 isoform inhibition potency |
|---|---|
| Target Compound Data | Not disclosed; claimed as PDE7 inhibitor in US20020156064 |
| Comparator Or Baseline | BRL-50481 (2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide): PDE7A IC₅₀ = 0.15 μM; PDE7B IC₅₀ = 12.1 μM |
| Quantified Difference | Potency and selectivity profile for the pyrrolidine analog are expected to differ from the dimethyl analog due to steric and electronic differences of the amine substituent |
| Conditions | In vitro enzymatic assay; human recombinant PDE isoforms |
Why This Matters
For researchers studying PDE7-dependent T-cell function, the pyrrolidine analog offers a structurally distinct chemical probe to validate target engagement and explore structure-activity relationships beyond the well-studied dimethyl analog.
- [1] Aubart KM, Siegfried IV, Christensen B, Leber JD. Compounds and their use as PDE inhibitors. United States Patent Application US20020156064. October 24, 2002. View Source
